6-Oxospiro[4.5]decane-7-carbaldehyde
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Overview
Description
6-Oxospiro[45]decane-7-carbaldehyde is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxospiro[4.5]decane-7-carbaldehyde typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents under controlled conditions. For instance, one method involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol at room temperature . The reaction mixture is stirred until the reaction is complete, yielding the desired spirocyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Oxospiro[4.5]decane-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the spiro carbon or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: 6-Oxospiro[4.5]decane-7-carboxylic acid.
Reduction: 6-Hydroxyspiro[4.5]decane-7-carbaldehyde.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
6-Oxospiro[4.5]decane-7-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-Oxospiro[4.5]decane-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,10-Dioxaspiro[4.5]decane-7,9-dione: A precursor in the synthesis of 6-Oxospiro[4.5]decane-7-carbaldehyde.
6-Oxaspiro[4.5]decane-7-carboxylic acid: An oxidation product of this compound.
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of novel materials and biologically active compounds.
Properties
Molecular Formula |
C11H16O2 |
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Molecular Weight |
180.24 g/mol |
IUPAC Name |
10-oxospiro[4.5]decane-9-carbaldehyde |
InChI |
InChI=1S/C11H16O2/c12-8-9-4-3-7-11(10(9)13)5-1-2-6-11/h8-9H,1-7H2 |
InChI Key |
GQHHREGGDJUEGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCCC(C2=O)C=O |
Origin of Product |
United States |
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